molecular formula C9H5BrO3 B12845187 5-Bromobenzofuran-7-carboxylic acid

5-Bromobenzofuran-7-carboxylic acid

Cat. No.: B12845187
M. Wt: 241.04 g/mol
InChI Key: IKXDOGCCUTYESH-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromine atom at the 5-position and the carboxylic acid group at the 7-position make this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzofuran-7-carboxylic acid typically involves the bromination of benzofuran followed by carboxylation. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromobenzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzofuran-7-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The combination of the bromine atom and carboxylic acid group provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C9H5BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12)

InChI Key

IKXDOGCCUTYESH-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)C(=O)O

Origin of Product

United States

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